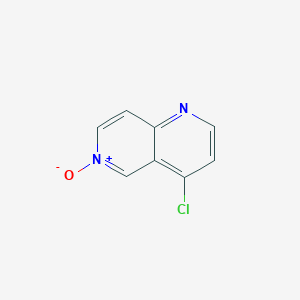
4-Chloro-1,6-naphthyridine 6-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-1,6-naphthyridine 6-oxide is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1,6-naphthyridine 6-oxide typically involves the chlorination of 1,6-naphthyridine followed by oxidation. One common method is the reaction of 1,6-naphthyridine with thionyl chloride to introduce the chlorine atom at the 4-position. The resulting 4-chloro-1,6-naphthyridine is then oxidized using hydrogen peroxide or a similar oxidizing agent to form the 6-oxide derivative .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and oxidation processes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, temperature, and reaction time are critical factors in scaling up the synthesis for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-1,6-naphthyridine 6-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex derivatives.
Reduction: Reduction reactions can convert the oxide group to a hydroxyl group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed:
Oxidation: Higher oxidation states of the naphthyridine ring.
Reduction: 4-Chloro-1,6-naphthyridine 6-hydroxide.
Substitution: Various substituted naphthyridine derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-1,6-naphthyridine 6-oxide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and ability to inhibit specific enzymes.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-1,6-naphthyridine 6-oxide involves its interaction with various molecular targets. The chlorine atom and oxide group enhance its ability to bind to specific enzymes and receptors. This binding can inhibit enzyme activity or disrupt cellular processes, leading to its biological effects. The exact pathways and molecular targets may vary depending on the specific application and context .
Comparison with Similar Compounds
1,6-Naphthyridine: The parent compound without the chlorine and oxide groups.
4-Chloro-1,6-naphthyridine: Lacks the oxide group.
1,6-Naphthyridine 6-oxide: Lacks the chlorine atom.
Comparison: 4-Chloro-1,6-naphthyridine 6-oxide is unique due to the presence of both the chlorine atom and the oxide groupThe chlorine atom increases its electrophilicity, while the oxide group provides additional sites for chemical modification and interaction with biological targets .
Properties
Molecular Formula |
C8H5ClN2O |
|---|---|
Molecular Weight |
180.59 g/mol |
IUPAC Name |
4-chloro-6-oxido-1,6-naphthyridin-6-ium |
InChI |
InChI=1S/C8H5ClN2O/c9-7-1-3-10-8-2-4-11(12)5-6(7)8/h1-5H |
InChI Key |
USFIPKISRFEHFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C=C[N+](=CC2=C1Cl)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















